Molecular Weight and Formula Differentiation: Higher MW vs. 4-(1-Pyrazolyl)-2-butanone Confers Distinct Pharmacokinetic Starting Point
3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one (C8H12N2O, MW 152.19 g/mol) differs from the structurally simpler 4-(1-pyrazolyl)-2-butanone (C7H10N2O, MW 138.17 g/mol) by the presence of an additional methyl branch and a different carbonyl positioning [1]. This MW difference of 14.02 Da (approximately 10% greater) places the compound in a distinct physicochemical space for fragment-based drug discovery, where small variations in molecular weight and lipophilicity can meaningfully shift ligand efficiency metrics and membrane permeability predictions [2]. The isopropyl substitution pattern additionally contributes increased steric bulk and branching relative to the linear butanone chain of 4-(1-pyrazolyl)-2-butanone.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C8H12N2O; MW = 152.19 g/mol |
| Comparator Or Baseline | 4-(1-Pyrazolyl)-2-butanone (C7H10N2O; MW = 138.17 g/mol) |
| Quantified Difference | MW difference = 14.02 Da (+10.2%); Δ(CH2) = one additional methylene/methyl unit |
| Conditions | Calculated molecular properties based on empirical formula |
Why This Matters
The 14 Da MW difference and increased branching alter calculated logP, aqueous solubility, and potential ligand efficiency metrics, making 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one more suitable for lead-like optimization programs targeting higher MW chemical space.
- [1] PubChem. 4-(1H-pyrazol-1-yl)butan-2-one. CID 2737026. CAS 89943-03-3. MW 138.17 g/mol. View Source
- [2] Congreve, M. et al. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003; 8(19): 876-877. View Source
